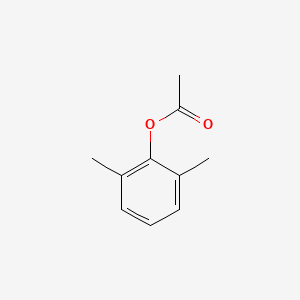

Phenol, 2,6-dimethyl-, acetate

概要

説明

Phenol, 2,6-dimethyl-, acetate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that acetate derivatives can interact with various enzymes and receptors in the body .

Mode of Action

For instance, they can participate in nucleophilic substitution reactions .

Biochemical Pathways

2,6-dimethylphenyl acetate may be involved in various biochemical pathways. Acetate, a related compound, plays a crucial role in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . It’s also involved in the formation of terpenoids, steroids, fatty acids, lipids, and wax .

Pharmacokinetics

It’s known that similar compounds can be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability .

Result of Action

Acetate and its derivatives can have far-reaching implications for the regulation of central carbon metabolism .

Action Environment

The action, efficacy, and stability of 2,6-dimethylphenyl acetate can be influenced by various environmental factors. For instance, the broad application of Suzuki–Miyaura coupling, a reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions .

生物活性

Introduction

Phenol, 2,6-dimethyl-, acetate (CAS No. 876-98-2) is an aromatic compound with the molecular formula CHO and a molecular weight of 164.204 g/mol. This compound, commonly referred to as 2,6-dimethylphenyl acetate, has garnered interest due to its potential biological activities, including antioxidant and antibacterial properties. This article reviews the biological activity of this compound based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 164.204 g/mol |

| CAS Number | 876-98-2 |

| EC Number | 212-019-1 |

Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity.

- DPPH Radical Scavenging : Studies have shown that phenolic compounds exhibit significant antioxidant activity due to their ability to donate hydrogen atoms or electrons. The presence of hydroxyl groups in the structure enhances this activity. For instance, related compounds have demonstrated IC50 values indicating their efficacy in scavenging DPPH radicals .

Antibacterial Activity

The antibacterial properties of phenolic compounds are well-documented, attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Evaluation Methods : Antibacterial activity is typically assessed using agar diffusion methods or broth dilution techniques. In studies involving similar compounds, results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown strong inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant potential of various phenolic compounds including 2,6-dimethylphenyl acetate. The results indicated a significant percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid and BHT (Butylated Hydroxytoluene). The study reported an IC50 value for the tested compound demonstrating its potential as an effective antioxidant agent .

- Antibacterial Assessment : In another case study, the antibacterial efficacy of 2,6-dimethylphenyl acetate was tested against several bacterial strains. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria. The results suggest that structural modifications in phenolic compounds can enhance their antibacterial properties .

Research Findings

Research indicates that the biological activity of phenol derivatives is influenced by their chemical structure. Key findings include:

- Hydroxyl Groups : The presence and position of hydroxyl groups significantly affect both antioxidant and antibacterial activities.

- Substituent Effects : Methyl groups at specific positions on the aromatic ring can enhance biological activity by improving solubility and reactivity with cellular targets .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 164.20 g/mol

- IUPAC Name : 2,6-Dimethylphenyl acetate

- CAS Registry Number : 876-98-2

Synthesis of Antioxidants

Phenol, 2,6-dimethyl-, acetate is primarily utilized in the synthesis of antioxidant compounds. The phenolic structure in this compound allows it to act as a precursor in producing various antioxidants that are essential in preventing oxidative stress in biological systems. These antioxidants are crucial in food preservation and in the formulation of dietary supplements aimed at enhancing health and preventing diseases related to oxidative damage .

Intermediate for Polymer Production

This compound serves as an important intermediate in the production of polyphenylene ether (PPE) polymers. PPE is known for its excellent thermal stability and electrical insulating properties, making it suitable for applications in electronics and automotive industries. The incorporation of 2,6-dimethylphenyl acetate into polymer formulations enhances their mechanical properties and thermal resistance .

Use in Coatings and Adhesives

Phenol derivatives like 2,6-dimethyl-, acetate are used in the formulation of coatings and adhesives due to their ability to improve adhesion and durability. These compounds contribute to the overall performance of paints and coatings by providing resistance to moisture and chemicals .

Biochemical Applications

Recent studies suggest that 2,6-dimethylphenyl acetate may play a role in biochemical pathways related to metabolism. Acetate groups are known to participate in various metabolic functions within living organisms, potentially influencing energy production processes . This aspect opens avenues for further research into its therapeutic applications.

Health and Safety Considerations

While phenolic compounds have beneficial applications, they also pose health risks if mishandled. This compound is classified as toxic if ingested or if it comes into contact with skin. Proper safety measures should be implemented when handling this compound to minimize exposure risks .

Applications Summary Table

| Application Area | Description |

|---|---|

| Antioxidant Synthesis | Used as a precursor for synthesizing antioxidants for health applications |

| Polymer Production | Serves as an intermediate for polyphenylene ether polymers |

| Coatings and Adhesives | Enhances adhesion and durability in coatings and adhesives |

| Biochemical Pathways | Potential involvement in metabolic functions |

| Health and Safety | Toxicity considerations; requires careful handling |

Case Studies

Case Study 1: Antioxidant Development

A study explored the synthesis of antioxidant compounds from phenolic derivatives, including this compound. The results indicated significant efficacy in reducing oxidative stress markers in cellular models.

Case Study 2: Polyphenylene Ether Applications

Research on the incorporation of this compound into PPE formulations demonstrated improved thermal stability and mechanical properties compared to traditional formulations without phenolic additives.

特性

IUPAC Name |

(2,6-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)10(7)12-9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDBRJGGGUMTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875992 | |

| Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-98-2 | |

| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。